(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . These types of compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in various fields such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The molecular structure of these compounds is analyzed based on IR, 1H, 13C NMR and mass spectral data . The compounds are evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are analyzed based on their elemental and spectral data . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .Scientific Research Applications
Antibacterial Activity
This compound has been found to have antibacterial activity. A study found that structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives, which this compound is a part of, were screened for their antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .
Anti-inflammatory and Analgesic Activities
Some derivatives of benzothiazole, which this compound is a part of, have been found to have significant anti-inflammatory and analgesic activities . These compounds were evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .
Low Ulcerogenic and Irritative Action
The same study also found that these compounds have low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Cytotoxic Activity
A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Antimicrobial Potential
Some derivatives of this compound showed good antimicrobial potential .
Activity Against Strains of S. epidermidis, S. aureus, and MRSA
In a study, the antimicrobial activity of a similar compound, PNT, against strains of S. epidermidis, S. aureus, and MRSA was investigated .
Future Directions
properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-16-6-3-13(11-17(16)27-2)19(25)23-7-9-24(10-8-23)20-22-15-5-4-14(21)12-18(15)28-20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDTTVIZBRWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.